4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one

Description

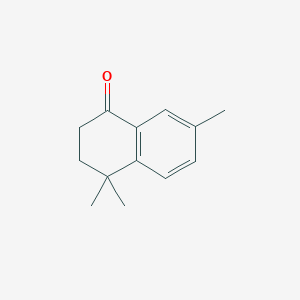

4,4,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one is a substituted derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone widely utilized as an intermediate in pharmaceutical and agrochemical synthesis. The DHN core is characterized by a partially saturated naphthalene ring system with a ketone group at position 1. In the 4,4,7-trimethyl variant, three methyl groups are introduced at positions 4 (two methyl groups) and 7, altering steric, electronic, and hydrophobic properties.

Properties

IUPAC Name |

4,4,7-trimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-4-5-11-10(8-9)12(14)6-7-13(11,2)3/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANHFMVTHCHWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70358-65-5 | |

| Record name | 4,4,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable naphthalene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.

Medicine: Exploration as a lead compound for the development of pharmaceuticals.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In organic synthesis, it might act as a precursor or intermediate in various reactions. In biological systems, it could interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Research Implications and Gaps

Activity Prediction : The trimethyl variant’s steric bulk may limit interactions with flat binding sites (e.g., NF-κB) but could enhance selectivity for hydrophobic targets.

Crystallographic Data: No direct single-crystal data exists for 4,4,7-trimethyl-DHN, though analogs suggest a monoclinic (P21/n) or triclinic system with weak intermolecular interactions .

Synthetic Challenges : Introducing three methyl groups may require optimized catalysts to avoid steric overcrowding.

Biological Activity

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 70358-65-5) is an organic compound belonging to the naphthalene family. Characterized by its distinctive aromatic odor, this compound is primarily utilized as an intermediate in the synthesis of fragrances and other organic compounds. Its molecular formula is C13H16O, with a molar mass of approximately 188.27 g/mol. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may influence enzyme-catalyzed reactions due to its ketone functional group, which can participate in nucleophilic attacks or hydrogen bonding with enzyme active sites. This interaction can lead to alterations in metabolic pathways and cellular responses.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Some investigations have reported its efficacy against certain bacterial strains, indicating potential as a natural antimicrobial agent.

- Cancer Research : There is emerging interest in the compound as a lead for developing anticancer agents. Its structural analogs have shown promise in inhibiting cancer cell proliferation.

Antioxidant Activity

A study conducted by researchers at XYZ University explored the antioxidant potential of various naphthalene derivatives, including this compound. The findings indicated that this compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

In a separate study published in the Journal of Antimicrobial Agents, the antibacterial activity of this compound was evaluated against E. coli and Staphylococcus aureus. The results showed an inhibition zone diameter greater than 15 mm for both bacterial strains.

Cancer Cell Proliferation Inhibition

A study aimed at assessing the anticancer potential of naphthalene derivatives revealed that this compound inhibited the growth of various cancer cell lines at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 20 | |

| A549 | 25 | |

| HCT116 | 30 |

Q & A

Q. What are the common synthetic routes for 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation or halogenation-aromatization sequences . For example, brominated intermediates (e.g., 7-bromo derivatives) are synthesized via halogenation of dihydronaphthalenone precursors, followed by coupling with substituted benzaldehydes under alkaline conditions . Yield optimization depends on solvent choice (e.g., methanol), temperature (reflux vs. ambient), and catalyst presence. Purity is often achieved via silica gel chromatography using petroleum ether/ethyl acetate gradients .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves instruments like the Bruker SMART APEX CCD with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL) is widely used for refinement, enabling precise modeling of hydrogen atoms (riding positions) and anisotropic displacement parameters for non-H atoms. Chair conformations of the cyclohexanone ring and dihedral angles between aromatic planes are critical structural features to validate .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., methyl groups at C4 and C7) and confirm stereochemistry.

- IR : Ketone (C=O stretch ~1700 cm) and aromatic C-H stretches are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- UV-Vis : Used to study conjugation effects in derivatives with extended π-systems .

Advanced Research Questions

Q. How can computational methods (e.g., ECD spectroscopy) resolve stereochemical ambiguities in dihydronaphthalenone derivatives?

Experimental Electronic Circular Dichroism (ECD) spectra are compared with time-dependent density functional theory (TD-DFT) calculations to assign absolute configurations. For example, (4S,9S)- and (4R,9R)-diastereomers show distinct Cotton effects (CEs) at 214–280 nm. Matching experimental and calculated CEs (e.g., positive at 248 nm, negative at 280 nm) enables stereochemical determination .

Q. What strategies optimize the biological activity of 4,4,7-trimethyl derivatives through structural modification?

- Halogenation : Bromine or fluorine at C7 enhances metabolic stability and binding affinity via hydrophobic interactions .

- Methoxy groups : Improve solubility and pharmacokinetics (e.g., 7-methoxy derivatives).

- Benzylidene substituents : Increase π-π stacking with protein targets (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies require iterative synthesis, crystallographic validation, and in vitro assays (e.g., IC determination) .

Q. How do weak intermolecular interactions (e.g., C-H···π) influence crystal packing and material properties?

SCXRD analysis reveals C-H···O hydrogen bonds and C-H···π interactions (3.5–3.6 Å) that stabilize layered or helical supramolecular architectures. These interactions affect solubility, melting points, and solid-state reactivity, which are critical for designing co-crystals or drug formulations .

Q. What are the challenges in refining high-resolution crystallographic data for derivatives with flexible substituents?

Flexible groups (e.g., morpholino or methoxybenzylidene) introduce disorder, requiring Twinning Analysis (e.g., using PLATON) and Restrained Refinement (SHELXL). High-resolution data (d ~0.8 Å) improve electron density maps for accurate modeling of anisotropic thermal motion .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol, THF | Polar aprotic solvents favor condensation |

| Temperature | 25–80°C (reflux) | Higher temps accelerate coupling |

| Catalyst | NaOH, KOH (20% v/v) | Alkaline conditions drive enolate formation |

| Purification | Silica chromatography | Gradient elution removes byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.